molecular formula C16H14N2O6 B11016493 4-[(2-Methoxy-5-nitrophenyl)carbamoyl]phenyl acetate

4-[(2-Methoxy-5-nitrophenyl)carbamoyl]phenyl acetate

Cat. No.: B11016493
M. Wt: 330.29 g/mol
InChI Key: DBVYKQQHNCXVQA-UHFFFAOYSA-N
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Description

4-[(2-Methoxy-5-nitrophenyl)carbamoyl]phenyl acetate: is a chemical compound with the following structural formula:

C16H10N2O7\text{C}_{16}\text{H}_{10}\text{N}_2\text{O}_7 C16​H10​N2​O7​

This compound combines aromatic rings, nitro groups, and carbamoyl functionality. Let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.

Preparation Methods

Synthetic Routes::

    Direct Synthesis: One common synthetic route involves the reaction of 2-methoxy-5-nitrobenzoyl chloride with phenyl acetate in the presence of a base (such as pyridine or triethylamine).

    Industrial Production: While industrial-scale production methods may vary, the direct synthesis remains a key approach.

Chemical Reactions Analysis

Reactions::

    Substitution Reactions: The carbamoyl group can undergo nucleophilic substitution reactions.

    Reduction: Reduction of the nitro group to an amino group is possible.

    Acetylation: The phenolic hydroxyl group can be acetylated.

Common Reagents and Conditions::

    Base: Used in the initial synthesis.

    Reduction Agents: Such as hydrogen and a catalyst (e.g., palladium on carbon).

    Acetylating Agents: Acetic anhydride or acetyl chloride.

Major Products::
  • The primary product is 4-[(2-Methoxy-5-aminophenyl)carbamoyl]phenyl acetate after reduction of the nitro group.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for potential bioactivity.

    Medicine: May have pharmaceutical applications.

    Industry: Employed in material science and chemical manufacturing.

Mechanism of Action

  • The compound’s mechanism of action depends on its specific targets. It could interact with enzymes, receptors, or cellular pathways.

Comparison with Similar Compounds

    Similar Compounds:

Remember that this compound’s unique features lie in its combination of aromatic moieties, nitro groups, and carbamoyl functionality. Its applications span various scientific fields, making it an intriguing subject for research and exploration

Properties

Molecular Formula

C16H14N2O6

Molecular Weight

330.29 g/mol

IUPAC Name

[4-[(2-methoxy-5-nitrophenyl)carbamoyl]phenyl] acetate

InChI

InChI=1S/C16H14N2O6/c1-10(19)24-13-6-3-11(4-7-13)16(20)17-14-9-12(18(21)22)5-8-15(14)23-2/h3-9H,1-2H3,(H,17,20)

InChI Key

DBVYKQQHNCXVQA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC

Origin of Product

United States

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